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Cat. No.: B030554 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data used to validate the

structure of 2-(Tetraacetylglucosido)glycerol. Due to the limited availability of a complete,

publicly accessible experimental dataset for this specific molecule, this guide combines

theoretical expectations with experimental data from closely related compounds to provide a

robust framework for its structural confirmation.

Introduction to 2-(Tetraacetylglucosido)glycerol
2-(Tetraacetylglucosido)glycerol, also known by its alternative names β-Glucosylglycerol

2,3,4,6-Tetraacetate and 2-Hydroxy-1-(hydroxymethyl)ethyl β-D-Glucopyranoside 2,3,4,6-

Tetraacetate, is a protected form of β-glucosylglycerol. Its chemical formula is C₁₇H₂₆O₁₂ and it

has a molecular weight of 422.38 g/mol [1]. The structure consists of a glycerol backbone

glycosidically linked at the C2 position to a tetra-O-acetylated β-D-glucopyranose ring.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS) are indispensable for the unambiguous confirmation of this structure.

Spectroscopic Data for Structural Validation
The validation of the 2-(Tetraacetylglucosido)glycerol structure relies on the detailed analysis

of its ¹H NMR, ¹³C NMR, and mass spectra. The expected chemical shifts and mass-to-charge
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ratios are presented below, based on the analysis of its constituent moieties and data from

analogous acetylated glycosides.

¹H NMR Spectroscopy
The ¹H NMR spectrum is crucial for identifying the protons in the molecule and their

connectivity. The anomeric proton of the glucose unit is expected to appear as a doublet

around 4.5-5.0 ppm with a coupling constant (J) of approximately 8 Hz, characteristic of a β-

anomeric configuration. The protons of the four acetyl groups should resonate as sharp singlets

in the upfield region (around 2.0 ppm). The protons on the glycerol and glucose ring backbones

will appear in the region of 3.5-5.5 ppm, often with complex splitting patterns that can be

resolved using 2D NMR techniques like COSY.

Assignment
Expected Chemical

Shift (δ, ppm)
Expected Multiplicity

Expected J-coupling

(Hz)

H-1' (Anomeric) 4.5 - 5.0 d ~8

H-2', H-3', H-4', H-5',

H-6'a, H-6'b
3.5 - 5.5 m -

Glycerol CH, CH₂ 3.5 - 4.2 m -

Acetyl CH₃ (4x) 1.9 - 2.2 s -

Glycerol OH (2x) Variable br s -

Table 1: Expected ¹H NMR Chemical Shifts for 2-(Tetraacetylglucosido)glycerol in CDCl₃.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The

anomeric carbon (C-1') is a key indicator of the glycosidic linkage and is expected to resonate

around 100-104 ppm for a β-glucoside. The carbonyl carbons of the four acetyl groups will

appear downfield, typically in the 169-171 ppm range. The carbons of the glucose ring and the

glycerol moiety will be found in the 60-80 ppm region.
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Assignment Expected Chemical Shift (δ, ppm)

C=O (Acetyl) 169 - 171

C-1' (Anomeric) 100 - 104

C-2', C-3', C-4', C-5' 68 - 75

C-6' ~62

Glycerol C1, C3 ~63

Glycerol C2 ~78

CH₃ (Acetyl) 20 - 21

Table 2: Expected ¹³C NMR Chemical Shifts for 2-(Tetraacetylglucosido)glycerol in CDCl₃.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

molecule, further confirming its structure. Using a soft ionization technique like Electrospray

Ionization (ESI), the protonated molecule [M+H]⁺ or adducts such as [M+Na]⁺ or [M+NH₄]⁺ are

expected.

Ion Expected m/z

[M+H]⁺ 423.14

[M+Na]⁺ 445.12

[M+NH₄]⁺ 440.17

Table 3: Expected m/z values for 2-(Tetraacetylglucosido)glycerol in High-Resolution Mass

Spectrometry.

Fragmentation in MS/MS experiments would likely show the neutral loss of the glycerol moiety

and subsequent losses of acetyl groups, providing further structural evidence.

Experimental Protocols
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While a specific protocol for the synthesis of 2-(Tetraacetylglucosido)glycerol is not readily

available in the searched literature, a plausible synthetic route would involve the glycosylation

of a protected glycerol derivative with an acetylated glucose donor, such as

acetobromoglucose[1].

Synthesis and Purification Workflow
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Caption: Synthetic and analytical workflow for 2-(Tetraacetylglucosido)glycerol.

Protocol:

Glycosylation: React acetobromoglucose with a suitably protected glycerol derivative (e.g.,

1,3-O-benzylideneglycerol) in the presence of a glycosylation promoter (e.g., silver triflate or

mercury(II) cyanide) in an aprotic solvent like dichloromethane or acetonitrile.

Deprotection (if necessary): If a protecting group was used on the glycerol moiety, it would

be removed under appropriate conditions (e.g., hydrogenolysis for a benzylidene group).

Purification: The crude product would be purified by column chromatography on silica gel

using a gradient of ethyl acetate in hexanes to afford the pure 2-
(Tetraacetylglucosido)glycerol.
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Spectroscopic Analysis: The purified product would be characterized by ¹H NMR, ¹³C NMR,

and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Comparison with an Alternative Structure: 1-
(Tetraacetylglucosido)glycerol
A potential regioisomer that could form during the synthesis is 1-(Tetraacetylglucosido)glycerol.

Spectroscopic analysis would be key to differentiating between the 1- and 2-substituted

glycerol products.

Spectroscopic Feature

2-

(Tetraacetylglucosido)glycer

ol (Expected)

1-

(Tetraacetylglucosido)glycer

ol (Expected)

¹H NMR

Glycerol moiety protons would

show a more complex and less

symmetric splitting pattern.

Glycerol moiety protons would

exhibit a more symmetric

splitting pattern, with two

equivalent protons on the

terminal CH₂OH group.

¹³C NMR
Three distinct signals for the

glycerol carbons.

Two of the glycerol carbons

would be chemically

equivalent, leading to only two

signals for the glycerol moiety.

Table 4: Comparative Spectroscopic Features for Differentiating Regioisomers.

The key distinction in the ¹³C NMR spectrum would be the number of signals corresponding to

the glycerol backbone. The C₂-symmetric nature of a 1-substituted glycerol derivative would

result in fewer signals compared to the asymmetric 2-substituted product.

Conclusion
The structural validation of 2-(Tetraacetylglucosido)glycerol is definitively achieved through a

combination of ¹H NMR, ¹³C NMR, and mass spectrometry. While a complete experimental

dataset is not readily available in public databases, the expected spectroscopic features, based

on the known properties of its constituent parts and related compounds, provide a clear and
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reliable method for its identification and differentiation from potential isomers. The protocols

and data presented in this guide offer a comprehensive framework for researchers working with

this and similar glycosylated glycerol derivatives.

Signaling Pathway and Experimental Workflow
Diagrams
The following diagram illustrates the logical workflow for the structural validation of the target

compound.
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Caption: Logical workflow for the spectroscopic validation of a synthesized compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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